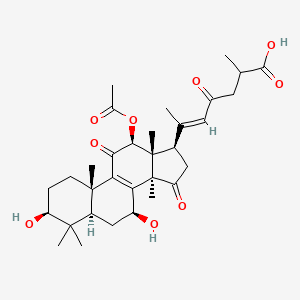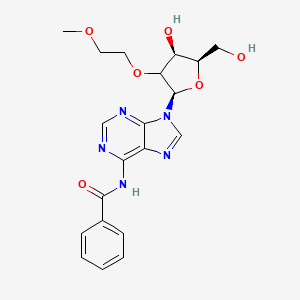
DSPE-succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DSPE-succinic acid is a phospholipid compound with two 18-carbon lipid tails and a phosphate group joined by a glycerol molecule. It is terminated with a carboxylic acid group, which makes it reactive with amines to form stable amide linkages . This compound is often used in the preparation of nanoparticles or liposomes, serving as a nanocarrier for the delivery of therapeutics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DSPE-succinic acid can be synthesized by reacting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-amino (DSPE-NH2) with succinic anhydride in the presence of a catalyst such as N-Hydroxysuccinimide (NHS) and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) . The reaction typically takes place in an organic solvent like ethanol under mild conditions (room temperature) with magnetic stirring for about 1 hour .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the same basic steps as the laboratory synthesis but is scaled up and optimized for higher yields and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
DSPE-succinic acid primarily undergoes substitution reactions due to the presence of the reactive carboxylic acid group. This group can react with amines to form stable amide linkages .
Common Reagents and Conditions
Reagents: Amines, NHS, EDC
Conditions: Room temperature, organic solvents like ethanol, magnetic stirring
Major Products
The major product formed from the reaction of this compound with amines is the corresponding amide .
Wissenschaftliche Forschungsanwendungen
DSPE-succinic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used in the synthesis of nanoparticles and liposomes.
Biology: Employed in the preparation of nanocarriers for drug delivery.
Medicine: Utilized in the development of targeted drug delivery systems, including mRNA/DNA vaccines.
Industry: Applied in the production of nanomaterials for various industrial applications.
Wirkmechanismus
The mechanism of action of DSPE-succinic acid involves its ability to form stable amide linkages with amines. This property allows it to be used as a nanocarrier for the delivery of therapeutics. The carboxylic acid group reacts with amines in the presence of activating agents like HATU or EDC to form stable amide bonds . This enables the compound to encapsulate and deliver drugs effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DSPE-PEG: A similar compound where polyethylene glycol (PEG) is conjugated to DSPE. It is used for similar applications but offers different properties such as increased solubility and reduced immunogenicity.
DSPE-Cy5: A compound where the near-infrared imaging molecule Cy5 is conjugated to DSPE.
Uniqueness
DSPE-succinic acid is unique due to its terminal carboxylic acid group, which allows it to form stable amide linkages with amines. This property makes it particularly useful in the preparation of nanoparticles and liposomes for drug delivery .
Eigenschaften
Molekularformel |
C45H86NO11P |
|---|---|
Molekulargewicht |
848.1 g/mol |
IUPAC-Name |
4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53)/t41-/m1/s1 |
InChI-Schlüssel |
YHASCFOFGLKNAQ-VQJSHJPSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)


